Critical Aryl Bromide Handle Enabling Cross-Coupling Not Possible with Non-Brominated o-Vanillonitrile
The defining feature of 5-Bromo-2-hydroxy-3-methoxybenzonitrile is the presence of a bromine atom at the 5-position. This provides a synthetic handle for C-C and C-N bond formation via widely used cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . Its direct analog, 2-hydroxy-3-methoxybenzonitrile (o-Vanillonitrile, CAS 6812-16-4), lacks this halogen atom and is therefore chemically inert in these reactions. This is a key point of differentiation for a synthetic chemist building complex molecular architectures .
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling reactions |
|---|---|
| Target Compound Data | Reactive; contains an aryl bromide functional group |
| Comparator Or Baseline | 2-hydroxy-3-methoxybenzonitrile (o-Vanillonitrile, CAS 6812-16-4) - Non-reactive; lacks halogen |
| Quantified Difference | Qualitative difference in synthetic utility; not quantifiable |
| Conditions | Standard cross-coupling reaction conditions |
Why This Matters
This difference determines whether the compound can serve as a building block for generating diverse, complex chemical libraries, a core activity in drug discovery.
